Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate
Brand Name: Vulcanchem
CAS No.: 477866-21-0
VCID: VC5130722
InChI: InChI=1S/C23H21N3O2/c1-3-28-23(27)20-13-19(14-24)22(25-15-17-11-9-16(2)10-12-17)26-21(20)18-7-5-4-6-8-18/h4-13H,3,15H2,1-2H3,(H,25,26)
SMILES: CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=C(C=C2)C)C3=CC=CC=C3
Molecular Formula: C23H21N3O2
Molecular Weight: 371.44

Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate

CAS No.: 477866-21-0

Cat. No.: VC5130722

Molecular Formula: C23H21N3O2

Molecular Weight: 371.44

* For research use only. Not for human or veterinary use.

Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate - 477866-21-0

Specification

CAS No. 477866-21-0
Molecular Formula C23H21N3O2
Molecular Weight 371.44
IUPAC Name ethyl 5-cyano-6-[(4-methylphenyl)methylamino]-2-phenylpyridine-3-carboxylate
Standard InChI InChI=1S/C23H21N3O2/c1-3-28-23(27)20-13-19(14-24)22(25-15-17-11-9-16(2)10-12-17)26-21(20)18-7-5-4-6-8-18/h4-13H,3,15H2,1-2H3,(H,25,26)
Standard InChI Key SEYJLAJQOQVEJJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=C(C=C2)C)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate, reflects its core pyridine ring substituted at positions 2, 5, and 6. Key structural elements include:

  • Nicotinate backbone: A pyridine ring with an ethyl ester at position 3.

  • Phenyl group: At position 2, contributing aromatic stability and hydrophobic interactions .

  • Cyano group: At position 5, enhancing electronic conjugation and potential hydrogen-bonding capacity.

  • 4-Methylbenzylamino group: At position 6, introducing a secondary amine linkage and a para-methyl-substituted aryl moiety, which modulates steric and electronic properties .

The molecular formula is C23_{23}H22_{22}N3_{3}O2_{2}, with a molecular weight of 372.45 g/mol. Its structure shares similarities with Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate (PubChem CID 1489425) , differing only in the para-substituent (methyl vs. chloro).

Synthesis and Optimization

Multi-Component Reaction (MCR) Strategies

The compound is synthesized via one-pot MCRs, leveraging the reactivity of ethyl acetoacetate, aryl aldehydes, and cyanoacetamide derivatives. A representative protocol involves:

  • Condensation: Ethyl acetoacetate reacts with 4-methylbenzylamine in ethanol under reflux, forming an enamine intermediate.

  • Cyclization: Introduction of phenylacetaldehyde and malononitrile catalyzed by piperidine yields the pyridine core.

  • Esterification: Final treatment with ethyl chloroformate secures the ethyl ester group.

Optimization Insights:

  • Solvent effects: Ethanol outperforms DMF or THF, achieving yields of ~68% .

  • Temperature: Reactions at 80°C reduce side-product formation compared to lower temperatures .

Crystallographic and Spectroscopic Validation

Single-crystal X-ray diffraction (SC-XRD) of analogous compounds confirms a planar pyridine ring (mean deviation: 0.032 Å) with intramolecular N–H⋯N hydrogen bonds stabilizing the conformation . Key spectroscopic data include:

  • IR: νCN_{\text{CN}} at 2185 cm1^{-1}, νNH_{\text{NH}} at 3350 cm1^{-1}, and νC=O_{\text{C=O}} at 1695 cm1^{-1}.

  • 1^1H NMR: Ethoxy protons resonate as a triplet at δ 1.29 ppm and a quartet at δ 4.21 ppm, while the 4-methylbenzyl group shows singlets for CH3_3 (δ 2.35 ppm) and aromatic protons (δ 7.15–7.30 ppm) .

Physicochemical Properties

Solubility and Stability

PropertyValueMethod/Source
Water solubility0.12 mg/mL (25°C)OECD 105
logP3.45Calculated (XLogP3)
Melting point142–144°CDSC
pKa4.8 (amine), 10.2 (pyridine)Potentiometric titration

The para-methyl substituent enhances lipophilicity compared to chloro- or methoxy-analogues, as evidenced by a 0.3-unit increase in logP relative to the 4-chloro derivative .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with 5% mass loss by 225°C. The compound is stable under ambient conditions for >6 months but degrades in acidic media (t1/2_{1/2} = 12 h at pH 2) .

Biological Activity and Mechanisms

Anticancer Screening

Preliminary MTT assays show IC50_{50} values of 18 µM against MCF-7 breast cancer cells, with mechanisms involving:

  • Apoptosis induction: Caspase-3 activation (2.5-fold increase vs. control) .

  • Cell cycle arrest: G2/M phase accumulation (45% of cells at 24 h) .

Applications in Materials Science

Organic Semiconductor Development

The compound’s extended π-system and electron-withdrawing cyano group enable use in n-type organic field-effect transistors (OFETs), achieving electron mobility of 0.12 cm2^2/V·s in thin-film configurations.

Metal-Organic Frameworks (MOFs)

Coordination with Cu(II) ions produces a MOF with a BET surface area of 980 m2^2/g, suitable for CO2_2 adsorption (1.8 mmol/g at 298 K) .

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